An In-depth Technical Guide to 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine
An In-depth Technical Guide to 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine, also known by synonyms such as Homouric Acid, is a heterocyclic organic compound of significant interest in medicinal chemistry. Its primary role is as a key intermediate in the synthesis of Dipyridamole, a widely used antiplatelet agent. This technical guide provides a comprehensive overview of the known properties of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine, including its physicochemical characteristics, synthesis methodologies, and its biological relevance in the context of its end-product, Dipyridamole. While direct biological activity and comprehensive spectral data for the title compound are not extensively documented in publicly available literature, this guide collates the existing information to serve as a valuable resource for researchers and professionals in the field of drug development.
Physicochemical Properties
The fundamental physicochemical properties of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine have been compiled from various sources. The compound is typically a yellow powder and is sparingly soluble in water.
| Property | Value | Source(s) |
| CAS Number | 6713-54-8 | [1][2][3][4] |
| Molecular Formula | C₆H₄N₄O₄ | [2][3] |
| Molecular Weight | 196.12 g/mol | [3] |
| Appearance | Yellow powder | [1] |
| Melting Point | >300 °C | [2][4] |
| pKa (Predicted) | 5.90 ± 0.20 | [1] |
| Solubility | Sparingly soluble in water | [1] |
| LogP (Predicted) | -0.7578 | [3] |
| Topological Polar Surface Area (TPSA) | 132.48 Ų | [3] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Synthesis Protocols
The synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine is crucial for the production of Dipyridamole. Two detailed experimental protocols are outlined below.
Synthesis from 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid and Urea
This method involves the reaction of 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with urea in an alkaline solution.
Experimental Protocol:
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Charge a two-necked flask with 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.
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Add a solution of urea (7.7 g, 128.0 mmol) in 125 ml of NaOH solution (prepared by dissolving 500 g of sodium hydroxide in 1500 g of purified water) dropwise to the flask.
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After the addition is complete, rapidly heat the reaction mixture to 100 °C and maintain this temperature for one hour with continuous stirring.
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Continue stirring for an additional 3 hours at 25 °C.
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Filter the reaction mixture to collect the solid product.
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Wash the solid with 250 ml of purified water and heat to 60 °C for one hour.
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Adjust the pH of the solution to 4 with dilute hydrochloric acid.
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Cool the mixture to room temperature and filter to isolate the crude product.
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Wash the product with water until neutral and dry to obtain 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine.
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Recrystallize the crude product from ethanol to yield the pure compound (10.9 g, 86.9% yield).
Synthesis from Nitro Orotic Acid
This synthetic route involves the hydrogenation of nitro orotic acid followed by cyclization.[5]
Experimental Protocol:
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Add nitro orotic acid to an alkali liquid.
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Hydrogenate the mixture using a Nickel catalyst and hydrogen gas (Ni/H₂).
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Filter the reaction mixture to obtain a solution of amino orotic acid, which is used directly in the next step without isolation.
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Adjust the pH of the amino orotic acid solution to 3 with concentrated hydrochloric acid.
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Add sodium cyanate and control the temperature during the reaction to form the urea derivative of amino orotic acid.
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Add a 30% sodium hydroxide solution dropwise to adjust the pH to 13 and heat the mixture to induce cyclization.
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Adjust the pH to 3 by adding a 50-60% sulfuric acid solution dropwise.
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Cool the reaction mixture to room temperature.
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Filter the mixture, wash the solid with water until neutral, and dry to obtain the final product.
Spectral Data
Biological Significance and Signaling Pathways
The primary biological relevance of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine stems from its role as a precursor to Dipyridamole. The pharmacological effects of Dipyridamole are well-characterized and involve the modulation of platelet aggregation and vasodilation. While there are general suggestions of potential anticancer and antioxidant activities for pyrimidine derivatives, specific studies on 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine are lacking.[1][8][9][10]
Role as a Dipyridamole Intermediate
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine is a crucial building block in the multi-step synthesis of Dipyridamole. This synthesis typically involves the chlorination of the tetrahydroxy compound to form 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, followed by nucleophilic substitution reactions to introduce the diethanolamine and piperidine moieties that characterize the Dipyridamole structure.
Signaling Pathway of Dipyridamole
The mechanism of action of Dipyridamole involves two primary pathways that ultimately lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, resulting in decreased platelet aggregation and vasodilation.
Potential Biological Activities of the Core Structure
While specific data for 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine is limited, the broader class of pyrimido[5,4-d]pyrimidine derivatives has been investigated for various biological activities. Studies have shown that compounds with this core structure can exhibit anticancer properties by inducing apoptosis-independent mechanisms in cancer cell lines.[8] Furthermore, various pyrimidine derivatives have been explored for their antioxidant potential.[9] These findings suggest that 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine itself could be a subject for future investigation into its own therapeutic properties, beyond its role as a synthetic intermediate.
Conclusion
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine is a compound of significant industrial importance as a key precursor to the drug Dipyridamole. Its physicochemical properties and synthesis are well-characterized. While its direct biological activity is not yet thoroughly elucidated, the known pharmacological profile of its derivative, Dipyridamole, provides a strong impetus for its continued study. Further research into the potential intrinsic biological activities of this core structure, supported by detailed spectral analysis, could open new avenues for its application in drug discovery and development. This guide serves as a foundational resource to aid in these future endeavors.
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- 5. CN101899046A - Method for synthesizing persantine intermediate 2,4,6,8-tetrahydroxy pyrimido[5,4-d] pyrimidine - Google Patents [patents.google.com]
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